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Compound of Interest

Compound Name: PD-161570
CAS No.: 192705-80-9
Cat. No.: B1679120

Get Quote

\ J

This document provides a comprehensive technical overview of PD-161570, a selective
inhibitor of the Fibroblast Growth Factor Receptor (FGFR). It is intended for researchers,
scientists, and drug development professionals interested in the chemical properties, biological
activity, and experimental applications of this compound.

Core Compound Information

PD-161570 is a potent, ATP-competitive inhibitor of the FGFR family of receptor tyrosine
kinases.[1][2] It belongs to the pyrido[2,3-d]pyrimidine class of chemical compounds.[1] Its
chemical structure and key identifiers are detailed below.

Chemical Structure:

N-[6-(2,6-Dichlorophenyl)-2-[[4-(diethylamino)butyl]amino]pyrido[2,3-d]pyrimidin-7-yl]-N'-(1,1-
dimethylethyl)urea|3][4]
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Physicochemical Properties

The physical and chemical properties of PD-161570 are summarized in the table below. This
data is crucial for handling, storage, and preparation of stock solutions for experimental use.

( )
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data, please view the interactive version.

Unlock Full Protocol on Website

Biological Activity and Selectivity

PD-161570 is a selective inhibitor of FGFR, demonstrating significantly higher potency for
FGFR compared to other receptor tyrosine kinases such as the Platelet-Derived Growth Factor
Receptor (PDGFR) and the Epidermal Growth Factor Receptor (EGFR).[3][4][7] The compound
also inhibits other non-receptor tyrosine kinases like c-Src.[2] Furthermore, it has been
identified as an inhibitor of bone morphogenetic protein (BMP) and TGF-[3 signaling pathways.

[2]
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The inhibitory activity of PD-161570 against various kinases is presented below.
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Mechanism of Action and Signaling Pathway

PD-161570 functions as an ATP-competitive inhibitor, binding to the ATP pocket of the FGFR
kinase domain.[1] This prevents the autophosphorylation of the receptor upon ligand (FGF)
binding, thereby blocking the initiation of downstream signaling cascades. The FGFR signaling
pathway is crucial for various cellular processes, including proliferation, differentiation,
migration, and angiogenesis.[8][9] Aberrant FGFR signaling is implicated in numerous cancers.

[8]

The diagram below illustrates the canonical FGFR signaling pathway and the point of inhibition
by PD-161570.
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FGFR signaling pathway and inhibition by PD-161570.

Experimental Protocols

PD-161570 has been utilized in various assays to determine its efficacy and mechanism. Below
are detailed methodologies for key experiments.

In Vitro Kinase Inhibition Assay

This assay measures the direct inhibitory effect of PD-161570 on the enzymatic activity of a
purified kinase. A common method is a luminescence-based assay that quantifies ATP
consumption.

Objective: To determine the I1Cso value of PD-161570 against a specific kinase (e.g., FGFRL1).

Materials:

Purified recombinant human FGFR1 enzyme

o Kinase substrate (e.g., Poly(Glu,Tyr) 4:1)

o ATP

e PD-161570 (serially diluted in DMSO)

o Kinase Assay Buffer (e.g., 40mM Tris pH 7.5, 20mM MgClz, 0.1mg/ml BSA, 50uM DTT)
o ADP-GIlo™ Kinase Assay Kit (or similar detection reagent)

* White 96-well assay plates

e Luminometer

Methodology:

o Compound Preparation: Prepare a serial dilution of PD-161570 in DMSO. A typical starting
concentration might be 10 mM, diluted to achieve a final assay concentration range from nM
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to uM.

o Reaction Setup: To each well of a 96-well plate, add the kinase buffer, the FGFR1 enzyme,

and the substrate.

e Inhibitor Addition: Add the diluted PD-161570 or DMSO (vehicle control) to the wells.
Incubate for a short period (e.g., 10-15 minutes) at room temperature to allow the inhibitor to
bind to the kinase.

« Initiate Reaction: Start the kinase reaction by adding a specific concentration of ATP (e.g., 50
uM).

 Incubation: Incubate the plate at 30°C for a defined period (e.g., 60 minutes) to allow for the

enzymatic reaction to proceed.

» Detection: Stop the reaction and measure the amount of ADP produced (which corresponds
to kinase activity). Using the ADP-Glo™ system:

o Add ADP-Glo™ Reagent to deplete the remaining ATP. Incubate for 40 minutes at room
temperature.

o Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
Incubate for 30 minutes at room temperature.

o Data Acquisition: Read the luminescence on a plate reader.

e Analysis: Calculate the percent inhibition for each concentration of PD-161570 relative to the
vehicle control. Plot the percent inhibition against the log concentration of the inhibitor and fit
the data to a dose-response curve to determine the ICso value.

The workflow for this type of assay is visualized below.
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Workflow for an in vitro kinase inhibition assay.

Cellular Receptor Autophosphorylation Assay

This assay assesses the ability of PD-161570 to inhibit the phosphorylation of FGFR within a
cellular context.

Objective: To measure the inhibition of FGFR autophosphorylation in response to PD-161570
treatment in a cell line.

Cell Line: Human ovarian carcinoma cells (A121) or Sf9 insect cells overexpressing human
FGFRL1.[7][10]

Materials:
o A121 cells

Cell culture medium and serum

PD-161570

Lysis buffer (containing protease and phosphatase inhibitors)

Antibodies: Anti-phospho-FGFR (pFGFR) and Anti-total-FGFR
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o Western Blotting reagents and equipment or ELISA plates and reagents
Methodology:
e Cell Culture: Plate A121 cells and grow until they reach 70-80% confluency.

e Serum Starvation: To reduce basal receptor activation, serum-starve the cells for several
hours (e.g., 4-24 hours) prior to treatment.

« Inhibitor Treatment: Treat the cells with various concentrations of PD-161570 for a specified
time (e.g., 1-2 hours). Include a vehicle control (DMSO).

o Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer.

e Quantification (Western Blot):
o Determine the protein concentration of the lysates.
o Separate equal amounts of protein using SDS-PAGE and transfer to a PVDF membrane.
o Probe the membrane with a primary antibody against pFGFR.

o Strip and re-probe the membrane with an antibody against total FGFR to serve as a
loading control.

o Use a secondary antibody conjugated to HRP and a chemiluminescent substrate to
visualize the bands.

o Quantify band intensity using densitometry.

e Analysis: Normalize the pFGFR signal to the total FGFR signal for each treatment. Calculate
the percent inhibition of phosphorylation relative to the vehicle control and determine the
ICso.

Cell Proliferation Assay

This experiment evaluates the cytostatic or cytotoxic effects of PD-161570 on cancer cell lines
that are dependent on FGFR signaling.
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Objective: To determine the effect of PD-161570 on the growth of A121 cells.[7]
Materials:

e Al21 cells

o Complete growth medium

 PD-161570

o 96-well cell culture plates

o Cell viability reagent (e.g., MTT, CellTiter-Glo®)

» Plate reader

Methodology:

e Cell Seeding: Seed A121 cells into a 96-well plate at a predetermined density (e.g., 2,000-
5,000 cells/well) and allow them to attach overnight.

o Compound Treatment: Replace the medium with fresh medium containing serial dilutions of
PD-161570. Include a vehicle control.

 Incubation: Incubate the cells for a prolonged period, typically 72-96 hours, to allow for
multiple cell divisions.

 Viability Measurement: Add the cell viability reagent to each well according to the
manufacturer's instructions. This typically involves a short incubation period.

o Data Acquisition: Measure the absorbance or luminescence, which correlates with the
number of viable cells.

e Analysis: Normalize the data to the vehicle control to calculate the percent inhibition of
proliferation. Plot the results and determine the 1Cso or Glso (concentration for 50% growth
inhibition).

Conclusion
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PD-161570 is a well-characterized, selective, and potent small molecule inhibitor of FGFR
tyrosine kinases. Its utility has been demonstrated in a variety of in vitro and cellular assays,
making it a valuable tool for investigating the role of FGFR signaling in normal physiology and
in pathological conditions such as cancer. This guide provides the core technical information
required for its effective use in a research setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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